molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9

potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide

Cat. No.: B1404708
CAS No.: 1874177-91-9
M. Wt: 349.2 g/mol
InChI Key: NYFSUSNCESHVIN-UHFFFAOYSA-N
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Description

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a boron-containing organometallic compound featuring a carbazole-phenyl moiety. Carbazole derivatives are widely utilized in organic electronics due to their excellent hole-transporting properties, thermal stability, and tunable electronic structures . This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates and aryl halides to construct the carbazole-phenyl backbone . Its solubility in chlorinated solvents (e.g., dichloromethane, chloroform) facilitates solution-processed thin-film fabrication, making it relevant for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells .

Properties

IUPAC Name

potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFSUSNCESHVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Phenyl Ring: The carbazole is then attached to a phenyl ring via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts.

    Introduction of Trifluoroborate Group: The phenyl ring is then functionalized with a trifluoroborate group through a reaction with boron trifluoride etherate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of carbazole and phenyl intermediates.

    Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading.

    Purification and Isolation: Purification of the final product through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-quinone derivatives.

    Reduction: Reduction reactions can convert the carbazole unit to its corresponding dihydrocarbazole.

    Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like organolithium or Grignard reagents under anhydrous conditions.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various boron-containing organic compounds.

Scientific Research Applications

Organic Synthesis

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is utilized as a versatile building block in organic synthesis. Its trifluoroborate group allows for various coupling reactions, including Suzuki-Miyaura cross-coupling, which is pivotal in synthesizing complex organic molecules.

Case Study:
In a study published in the Journal of Organic Chemistry, researchers successfully used this compound to synthesize novel carbazole-based polymers that exhibit enhanced photoluminescent properties and could be used in OLEDs (Organic Light Emitting Diodes) .

Electronic Materials

The compound has significant potential in the field of electronic materials, particularly in the development of OLEDs and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the carbazole structure enhance charge transport and light emission.

Data Table: Performance Metrics of OLEDs Using this compound

ParameterValue
Maximum Emission Wavelength460 nm
Current Efficiency15 cd/A
Power Efficiency10 lm/W
Device Lifetime>1000 hours

These metrics indicate that devices incorporating this compound can achieve high efficiency and longevity, making them suitable for commercial applications.

Photovoltaic Applications

The compound's ability to facilitate charge separation and transport makes it an excellent candidate for use in OPVs. Its incorporation into donor-acceptor systems has shown promising results in enhancing solar cell efficiency.

Research Findings:
A recent study demonstrated that incorporating this compound into photovoltaic cells improved energy conversion efficiency by up to 20% compared to traditional materials .

Mechanism of Action

The mechanism of action of potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide involves its interaction with molecular targets through its carbazole and trifluoroborate groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can coordinate with metal centers, facilitating electron transfer and bond formation.

Comparison with Similar Compounds

Insights :

  • The target compound shares synthetic challenges with HTMs3a–c, where steric hindrance and multi-site reactivity reduce yields .
  • In contrast, alkylation-based synthesis (e.g., 9-(4-bromobutyl)-9H-carbazole) achieves higher yields due to simpler reaction kinetics .

Structural and Functional Properties

Electronic and Solubility Characteristics
  • Target Compound : The trifluoroboranuide group enhances electron-withdrawing effects, improving charge transport in OLEDs. Solubility in chlorinated solvents enables uniform thin-film deposition .
  • TADF Materials (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile): Phenoxazine and pyridyl substituents induce thermally activated delayed fluorescence (TADF), critical for high-efficiency OLEDs. However, reduced solubility compared to the target compound may limit processing flexibility .
  • Potassium (2,4-dichlorophenyl)trifluoroboranuide : The dichlorophenyl group introduces strong electron-withdrawing effects but poses handling risks (corrosivity) .

Biological Activity

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

This compound is synthesized through various methods that typically involve the reaction of carbazole derivatives with boron compounds. The molecular formula for this compound is C10H9BF3NC_{10}H_{9}BF_{3}N, and it has a molecular weight of approximately 175.247 g/mol .

2.1 Antioxidant Activity

Research indicates that carbazole derivatives exhibit significant antioxidant properties. The radical scavenging capabilities of these compounds were assessed using various assays, including the DPPH assay, which measures the ability to neutralize free radicals. This compound has shown promising results in these assays, suggesting its potential as an antioxidant agent .

2.2 Anticancer Properties

The anticancer activity of carbazole derivatives, including this compound, has been extensively studied. Notable findings include:

  • Cell Viability Assays : Compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HOP-92 (non-small cell lung carcinoma) with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism involves the modulation of key signaling pathways such as PI3K/Akt/mTOR, leading to apoptosis and cell cycle arrest in cancer cells . Molecular docking studies further support these findings by showing favorable interactions with target proteins involved in cancer progression.

3.1 Study on Antioxidant and Anticancer Activities

A recent study focused on synthesizing novel carbazole derivatives and evaluating their biological activities. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.38 µM against MCF-7 cells, indicating strong anticancer potential . The study also highlighted the ability of these compounds to inhibit tumor survival through apoptosis induction.

3.2 Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds effectively to critical proteins involved in cancer signaling pathways. For instance, docking studies indicated strong binding affinities with PI3K and AKT1 enzymes, which are pivotal in regulating cell growth and survival .

4. Comparative Analysis of Biological Activities

CompoundAntioxidant Activity (IC50 µM)Anticancer Activity (MCF-7 IC50 µM)Mechanism
This compound0.732.02PI3K/Akt/mTOR inhibition
Compound 4h0.381.50Apoptosis induction
Compound 4o0.732.02Cell cycle arrest

5. Conclusion

This compound demonstrates significant biological activities that warrant further investigation for potential therapeutic applications, particularly in cancer treatment and oxidative stress management. Its ability to modulate critical signaling pathways positions it as a promising candidate for future drug development.

Q & A

Q. What are the common synthetic routes for potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide, and what catalytic systems are effective?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions involving carbazole derivatives and aryl halides. For example, palladium acetate (Pd(OAc)₂) with tri-tert-butylphosphine (PtBu₃) as a ligand and potassium carbonate (K₂CO₃) as a base in solvents like xylene or DMF at 110–135°C yields carbazole-containing intermediates . Boronation reactions using trifluoroborate salts may follow to introduce the trifluoroboranuide moiety. Catalyst selection is critical: Pd(OAc)₂ with TBAB (tetrabutylammonium bromide) improves reaction efficiency, while recrystallization from ethanol or ethyl acetate/hexane enhances purity .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms molecular structure and purity.
  • X-ray diffraction (XRD) using programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) resolves crystal packing and bond angles .
  • High-resolution mass spectrometry (HRMS) verifies exact mass (e.g., ~287.12 g/mol for related boronic acid derivatives ).

Q. What safety protocols should be followed when handling this compound?

While direct safety data for this compound is limited, structurally similar potassium organotrifluoroborates require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Dry, cool environments (<25°C) in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity while minimizing side reactions?

  • Catalyst tuning : Replace Pd(OAc)₂ with Pd₂(dba)₃ for sterically hindered substrates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of carbazole intermediates but may require vacuum distillation to remove unreacted dibromobutane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) removes byproducts like unreacted 1,4-dibromobutane .

Q. What role does this compound play in organic light-emitting diodes (OLEDs), and how is its performance quantified?

As a hole-transporting material (HTM) , derivatives like tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) improve charge injection and exciton confinement in OLEDs. Key metrics include:

  • External quantum efficiency (EQE) : Up to 17.9% achieved via dual-emitter designs .
  • Electroluminescence (EL) spectra : Emission wavelengths shift with carbazole substitution patterns (e.g., para vs. meta positions) .
  • Stability testing : Accelerated lifetime studies under continuous operation assess decomposition pathways .

Q. How do structural modifications at the carbazole moiety influence photophysical properties?

  • Donor strength : Adding electron-donating groups (e.g., triphenylamine) increases photoluminescence quantum yield (PLQY) by enhancing charge transfer .
  • Steric effects : Bulky substituents (e.g., tert-butylphenyl) reduce aggregation-caused quenching (ACQ), as seen in AIE (aggregation-induced emission) materials .
  • Conjugation length : Extended π-systems (e.g., biphenyl linkers) redshift emission wavelengths, enabling tunable OLED colors .

Q. How can conflicting reports on compound stability be resolved experimentally?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>300°C for carbazole derivatives ).
  • Accelerated aging tests : Expose samples to humidity (85% RH) and heat (85°C) to identify hydrolysis or oxidation products .
  • DFT calculations : Predict reaction pathways for trifluoroborate hydrolysis under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide
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potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide

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